An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenquinotrione
An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenquinotrione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenquinotrione is a potent triketone herbicide highly effective against a broad spectrum of broadleaf and sedge weeds, particularly those resistant to acetolactate synthase (ALS) inhibitors. Developed by Kumiai Chemical Industry and Ihara Chemical Industry, it is a valuable tool in modern agriculture, especially in rice cultivation.[1][2] This technical guide provides a comprehensive overview of the chemical structure and a detailed analysis of the synthetic pathway of Fenquinotrione. It includes a summary of its physicochemical properties, a step-by-step description of its synthesis, and its mechanism of action as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.
Chemical Structure and Properties
Fenquinotrione, with the IUPAC name 2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione, is a complex organic molecule.[1][3][4] Its structure is characterized by a quinoxaline heterocyclic core linked to a cyclohexanedione ring and a substituted phenyl group.
Structural Diagram
Caption: Chemical structure of Fenquinotrione.
Physicochemical Properties
A summary of the key physicochemical properties of Fenquinotrione is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione | |
| CAS Number | 1342891-70-6 | |
| Molecular Formula | C₂₂H₁₇ClN₂O₅ | |
| Molecular Weight | 424.83 g/mol | |
| Appearance | Pale yellow powder | |
| Melting Point | 157.6 °C | |
| Log P (pH 7.0) | 0.33 |
Synthesis of Fenquinotrione
The synthesis of Fenquinotrione is a multi-step process that begins with 2,6-dichloronitrobenzene. The key steps involve the formation of a quinoxaline ring system, followed by its acylation with a cyclohexanedione moiety.
Synthetic Pathway Overview
The overall synthetic scheme for Fenquinotrione can be visualized as follows:
Caption: Synthetic pathway of Fenquinotrione.
Detailed Experimental Protocols
While specific, detailed experimental protocols from primary literature are not publicly available in their entirety, the synthesis can be described based on the known reaction types:
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Aromatic Substitution: The synthesis commences with an aromatic substitution reaction involving 2,6-dichloronitrobenzene and a substituted aniline (likely p-methoxyaniline) to form the diarylamine intermediate.
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Béchamp Reduction: The nitro group of the diarylamine intermediate is then reduced to a primary amine using the Béchamp reduction, which typically employs iron filings in the presence of an acid.
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Dean-Stark Condensation: The resulting diamine undergoes a Dean-Stark condensation with diethyl ketomalonate. This reaction, carried out under conditions that remove water, leads to the formation of the quinoxaline ring system.
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Hydrolysis: The ester group on the quinoxaline ring is hydrolyzed to a carboxylic acid, typically using a base such as potassium carbonate followed by acidification.
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O-Acylation and Rearrangement: The final steps involve the O-acyl coupling of the carboxylic acid with 1,3-cyclohexanedione, followed by a cyanide-catalyzed rearrangement to yield the C-acylated final product, Fenquinotrione.
Note: The structures of intermediates 86, 87, 89, 90, and 92 are inferred from the described reaction sequence.
Mechanism of Action
Fenquinotrione exerts its herbicidal activity by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biochemical pathway for the synthesis of plastoquinone and tocopherol in plants.
HPPD Inhibition Pathway
Caption: Mechanism of HPPD inhibition by Fenquinotrione.
Inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The resulting lack of carotenoids leaves chlorophyll susceptible to photo-oxidation, leading to the characteristic bleaching symptoms and ultimately, plant death.
Conclusion
Fenquinotrione is a significant herbicide with a complex chemical structure and a multi-step synthesis process. Its mode of action as an HPPD inhibitor provides effective control of a wide range of weeds. This guide offers a foundational understanding for researchers and professionals in the fields of agrochemistry and drug development, summarizing the key technical aspects of this important molecule. Further research into optimizing its synthesis and exploring its biological activity could lead to the development of even more effective and selective herbicides.
References
- 1. Page loading... [guidechem.com]
- 2. Synthetic route to the herbicide Fenquinotrione_Chemicalbook [chemicalbook.com]
- 3. Mechanism of action and selectivity of a novel herbicide, fenquinotrione [jstage.jst.go.jp]
- 4. Mechanism of action and selectivity of a novel herbicide, fenquinotrione - PMC [pmc.ncbi.nlm.nih.gov]
